![molecular formula C9H8Cl2O2 B1345490 5-Norbornene-2,3-dicarbonyl chloride, trans- CAS No. 4582-21-2](/img/structure/B1345490.png)
5-Norbornene-2,3-dicarbonyl chloride, trans-
Overview
Description
Trans-5-Norbornene-2,3-dicarbonyl chloride, also known as trans-3,6-endomethylene-1,2,3,6-tetrahydrophthaloyl chloride (tNBDC), undergoes interfacial polymerization reaction with 1,3-diaminopropane on the surface of a modified polyacrylonitrile (mPAN) during the fabrication of DAPE-SCC/mPAN or DAPE-tNBDC/mPAN TFC membranes .
Molecular Structure Analysis
The molecular formula of trans-5-Norbornene-2,3-dicarbonyl chloride is C9H8Cl2O2 . The IUPAC name is bicyclo[2.2.1]hept-2-ene-5,6-dicarbonyl chloride .Chemical Reactions Analysis
Trans-5-Norbornene-2,3-dicarbonyl chloride undergoes interfacial polymerization reaction with 1,3-diaminopropane on the surface of a modified polyacrylonitrile (mPAN) during the fabrication of DAPE-SCC/mPAN or DAPE-tNBDC/mPAN TFC membranes .Scientific Research Applications
Tissue Engineering
Trans-5-Norbornene-2,3-dicarbonyl chloride is used in the synthesis of norbornene monomers bearing carbohydrate groups for tissue engineering . These monomers are transformed into their ROMP polymers and reduced to yield saturated neoglycopolymers . These materials bear either O-glycoside groups designed to cross-link collagen via reaction of the ring-open sugar with free NH2 groups of lysine, or C-glycoside groups .
Fabrication of TFC Membranes
Trans-5-Norbornene-2,3-dicarbonyl chloride undergoes interfacial polymerization reaction with 1,3-diaminopropane on the surface of a modified polyacrylonitrile (mPAN) during the fabrication of DAPE-SCC/mPAN or DAPE-tNBDC/mPAN TFC membranes .
Synthesis of Norbornene Dicarboxylate
Trans-5-Norbornene-2,3-dicarbonyl chloride is used in the esterification of 5-Norbornene-2,3-Dicarboxylic Anhydride under Titanium Catalyst to synthesize Norbornene dicarboxylate .
Synthesis of Succinimide Monomer
Trans-5-Norbornene-2,3-dicarbonyl chloride is used in the synthesis of the succinimide monomer, 5-norbornene-2-carboxylic acid N-hydroxysuccinimide ester .
Synthesis of O-glycoside Monomer
Trans-5-Norbornene-2,3-dicarbonyl chloride is used in the synthesis of the O-glycoside monomer, bis (1,2;3,4-di-O-isopropylidene-D-galactopyranos-6-O-yl) 5-norbornene-2,3-dicarboxylate .
Synthesis of C-glycoside Monomer
Trans-5-Norbornene-2,3-dicarbonyl chloride is used in the synthesis of C-glycoside monomers, which are intended for use as the central block in triblock copolymers terminated with blocks capable of crosslinking .
Safety and Hazards
Mechanism of Action
Target of Action
Trans-5-Norbornene-2,3-dicarbonyl chloride, also known as tNBDC, primarily targets 1,3-diaminopropane on the surface of a modified polyacrylonitrile (mPAN) during the fabrication of DAPE-SCC/mPAN or DAPE-tNBDC/mPAN TFC membranes .
Mode of Action
tNBDC undergoes an interfacial polymerization reaction with 1,3-diaminopropane . This interaction results in the formation of a thin film composite (TFC) membrane, which is used in various applications, including water purification and gas separation.
Biochemical Pathways
The interfacial polymerization reaction it undergoes with 1,3-diaminopropane is a key process in the fabrication of tfc membranes .
Result of Action
The primary result of tNBDC’s action is the formation of TFC membranes through an interfacial polymerization reaction . These membranes have various applications, including in water purification and gas separation processes.
Action Environment
The action of tNBDC is influenced by the conditions of the interfacial polymerization reaction, such as temperature, pH, and the concentration of 1,3-diaminopropane . These factors can affect the efficiency of the reaction and the quality of the resulting TFC membrane.
properties
IUPAC Name |
bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c10-8(12)6-4-1-2-5(3-4)7(6)9(11)13/h1-2,4-7H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KANQIAARVSWKKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963447 | |
Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4582-21-2, 707-80-2 | |
Record name | 5-Norbornene-2,3-dicarbonyl chloride, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004582212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC512760 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512760 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Norbornene-2, trans- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103156 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-endo,3-exo)-bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.698 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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